Chemical Properties & Therapeutic Potential of 6-(Thiophen-2-yl)-1,3,5-triazine-2,4-diamine
Chemical Properties & Therapeutic Potential of 6-(Thiophen-2-yl)-1,3,5-triazine-2,4-diamine
Executive Summary
6-(Thiophen-2-yl)-1,3,5-triazine-2,4-diamine (CAS: 35841-87-3) represents a "privileged scaffold" in medicinal chemistry, merging the electronic richness of the thiophene ring with the hydrogen-bonding capability of the diaminotriazine core. This compound serves as a critical pharmacophore in the development of non-classical antifolates, adenosine receptor antagonists, and dual PI3K/mTOR inhibitors.
This guide provides a rigorous analysis of its physicochemical properties, synthetic pathways, and biological mechanisms, moving beyond basic data to explore the causal relationships between its structure and therapeutic potential.
Physicochemical Profile
The utility of 6-(Thiophen-2-yl)-1,3,5-triazine-2,4-diamine stems from its ability to mimic the adenine ring system, allowing it to occupy ATP-binding pockets in kinases and folate-binding sites in dihydrofolate reductase (DHFR).
Table 1: Core Chemical Specifications
| Property | Value / Description | Contextual Note |
| IUPAC Name | 6-(Thiophen-2-yl)-1,3,5-triazine-2,4-diamine | Often referred to as a "heteroaryl-guanamine" |
| CAS Number | 35841-87-3 | |
| Molecular Formula | C₇H₇N₅S | |
| Molecular Weight | 193.23 g/mol | Fragment-like, ideal for Lead-Optimization |
| Physical State | Crystalline Solid | Typically off-white to pale yellow |
| Melting Point | > 200°C (Predicted) | High lattice energy due to extensive intermolecular H-bonding |
| LogP (Predicted) | ~1.2 - 1.5 | Lipophilic enough for membrane permeability, hydrophilic enough for solubility |
| H-Bond Donors | 2 (4 protons total) | Critical for "hinge binding" in kinase domains |
| H-Bond Acceptors | 4 | Triazine ring nitrogens and thiophene sulfur |
| pKa | ~4.0 (Triazine ring) | Weak base; protonation occurs at N-1 or N-3 in acidic media |
Synthetic Methodology: The Nitrile-Guanidine Route
The most authoritative and atom-economical route to 6-(Thiophen-2-yl)-1,3,5-triazine-2,4-diamine is the cyclotrimerization reaction between thiophene-2-carbonitrile and dicyandiamide (cyanoguanidine) . While traditional heating requires prolonged reflux in high-boiling solvents (e.g., 2-methoxyethanol), microwave-assisted synthesis has emerged as the superior protocol for yield and purity.
Mechanistic Insight
The reaction proceeds via the nucleophilic attack of the guanidine nitrogen on the nitrile carbon, followed by cyclization. The thiophene ring acts as an electron-rich donor, stabilizing the transition state but potentially susceptible to oxidation if reaction conditions are too harsh.
Visualization: Synthetic Pathway
Figure 1: Microwave-assisted synthesis pathway via cyclotrimerization of nitrile and dicyandiamide.
Experimental Protocol
Objective: Synthesis of 6-(Thiophen-2-yl)-1,3,5-triazine-2,4-diamine via microwave irradiation.
Reagents:
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Thiophene-2-carbonitrile (1.0 equiv)
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Dicyandiamide (1.1 equiv)[1]
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Potassium Hydroxide (KOH) (0.2 equiv) or Piperidine (catalytic)
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2-Methoxyethanol or 1-Pentanol (Solvent)
Step-by-Step Procedure:
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Preparation: In a microwave-compatible process vial, dissolve thiophene-2-carbonitrile (10 mmol) and dicyandiamide (11 mmol) in 5 mL of 2-methoxyethanol.
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Catalysis: Add powdered KOH (2 mmol). Cap the vial and vortex for 30 seconds to ensure homogeneity.
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Irradiation: Place the vial in a microwave reactor. Program the instrument to hold the temperature at 140°C for 20 minutes (absorbance level: High).
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Work-up: Allow the reaction mixture to cool to room temperature. The product often precipitates upon cooling.
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Precipitation: Pour the reaction mixture into 50 mL of ice-cold water. Stir vigorously for 15 minutes.
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Filtration: Collect the solid precipitate by vacuum filtration. Wash the filter cake with water (3 x 10 mL) followed by cold diethyl ether (1 x 10 mL) to remove unreacted nitrile.
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Purification: Recrystallize from DMF/Water or Ethanol to obtain the pure product as off-white crystals.
Validation Check:
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TLC: Run on Silica Gel 60 F254 (Eluent: 10% Methanol in DCM). The product will have a significantly lower Rf than the starting nitrile due to the polar amino groups.
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Melting Point: Confirm MP is >200°C (distinct from starting materials).
Medicinal Chemistry & Biological Targets[1][4][5][7][8][9]
The 2,4-diamino-1,3,5-triazine moiety is a bioisostere of the pyrimidine ring found in adenosine and folate. The addition of the thiophene ring at the 6-position introduces specific electronic and steric properties that enhance binding affinity for several targets.
PI3K/mTOR Dual Inhibition
Derivatives of this scaffold have demonstrated potent activity against the PI3K/mTOR pathway, which is frequently upregulated in breast cancer (e.g., MDA-MB-231 cell lines).
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Mechanism: The diaminotriazine core functions as the "hinge binder," forming hydrogen bonds with the backbone residues (e.g., Valine, Glutamate) in the ATP-binding pocket of the kinase.
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Thiophene Role: The thiophene ring occupies the hydrophobic region II or the affinity pocket, improving selectivity over other kinases.
DHFR Inhibition (Non-Classical Antifolates)
Similar to methotrexate, these compounds inhibit Dihydrofolate Reductase (DHFR).
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Mechanism: They compete with dihydrofolate for the active site, blocking the synthesis of tetrahydrofolate and effectively halting DNA synthesis in rapidly dividing cells (bacteria, parasites, cancer).
Visualization: Mechanism of Action
Figure 2: Pharmacophore mapping of the triazine-thiophene scaffold within the kinase ATP-binding pocket.
Stability & Safety Considerations
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Chemical Stability: The 1,3,5-triazine ring is highly stable to oxidation and thermal stress. However, it can undergo hydrolysis to cyanuric acid derivatives under extreme acidic/basic conditions (pH < 1 or pH > 13) at high temperatures.
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Thiophene Reactivity: The thiophene ring is electron-rich and susceptible to electrophilic aromatic substitution. In metabolic pathways, it can be oxidized to reactive sulfoxides or epoxides, which may lead to idiosyncratic toxicity (a key consideration for drug design).
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Handling: Classified as an Irritant (H315, H319). Use standard PPE (gloves, goggles). Avoid release to the environment (H410 - Aquatic Toxicity).
References
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Microwave-Assisted Synthesis of Triazines
- Title: Green synthesis and self-association of 2,4-diamino-1,3,5-triazine deriv
- Source:Royal Society of Chemistry (New J. Chem).
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URL:[Link]
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Anticancer Activity (Breast Cancer)
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Kinase Inhibition (PI3K/mTOR)
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General Chemical Data
Sources
- 1. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of new 6,N2-diaryl-1,3,5-triazine-2,4-diamines as anticancer agents selectively targeting triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3,5-Triazine-2,4-diamine, 6,6'-(1,4-phenylene)bis- | C12H12N10 | CID 1910750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,3,5-Triazine - Wikipedia [en.wikipedia.org]
